CNS Drug‑Likeness Profile Compared to Consensus Polypharmacology Benchmarks
The compound’s computed TPSA (82.6 Ų) and XLogP3 (0.3) place it within the favorable region for central‑nervous‑system (CNS) drug candidates, where TPSA < 90 Ų and LogP < 5 are widely accepted thresholds for passive blood–brain barrier penetration [1][2]. Many piperazine‑derived screening compounds exceed these cutoffs; for this specific chemotype, the low TPSA and moderate lipophilicity are intrinsic properties conferred by the pyridin‑3‑yl orientation and the compact acetamide cap.
| Evidence Dimension | CNS drug‑likeness (TPSA, LogP) |
|---|---|
| Target Compound Data | TPSA 82.6 Ų; XLogP3 0.3 |
| Comparator Or Baseline | Consensus CNS thresholds: TPSA < 90 Ų; LogP < 5 [2] |
| Quantified Difference | TPSA is 7.4 Ų below the 90 Ų limit; LogP is 4.7 units below the upper bound |
| Conditions | Computational prediction (XLogP3, TPSA) based on molecular structure |
Why This Matters
For laboratories screening against CNS targets, a compound that intrinsically respects CNS property space reduces the attrition risk associated with poor brain exposure and allows procurement decisions to prioritize leads with inherently favorable physicochemical profiles.
- [1] Kuujia.com. N-{4-[3-oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]phenyl}acetamide (CAS 2097923-46-9). Computed physicochemical properties. https://www.kuujia.com/cas-2097923-46-9.html (accessed 2026-04-29). View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541. View Source
